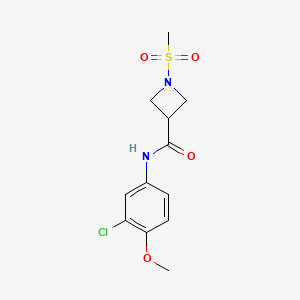

N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-19-11-4-3-9(5-10(11)13)14-12(16)8-6-15(7-8)20(2,17)18/h3-5,8H,6-7H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEGZGROVGQETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects in various assays.

The molecular formula of this compound is C12H15ClN2O4S, with a molecular weight of 318.77 g/mol. The compound is characterized by the presence of an azetidine ring, which is known for its diverse biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN2O4S |

| Molecular Weight | 318.77 g/mol |

| Purity | ≥ 95% |

Anticancer Activity

Recent studies have shown that compounds containing azetidine structures exhibit various degrees of anticancer activity. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines.

- Cytotoxicity Assays : In vitro studies have reported IC50 values ranging from 14.5 µM to 97.9 µM against different cancer cell lines, including Capan-1 and HCT-116 cells . These values indicate moderate cytotoxicity, suggesting potential as a therapeutic agent.

- Mechanism of Action : The mechanism by which azetidine derivatives exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. For example, compounds with methoxyphenyl units have been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) at nanomolar concentrations .

Antimicrobial Activity

Compounds with azetidine scaffolds have also been evaluated for their antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against resistant strains of bacteria.

- Study Findings : Some azetidinone derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, indicating the potential for development as antibiotic adjuvants .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological aspects of this compound is crucial for its therapeutic application.

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics in vitro, with good permeability across Caco-2 cell monolayers, indicating potential oral bioavailability .

- Toxicity Profiles : Toxicological assessments are necessary to evaluate the safety profile of this compound. The absence of significant cytotoxic effects at lower concentrations in preliminary screenings suggests a favorable safety margin for further development.

Case Study 1: Anticancer Efficacy

A study conducted on azetidinone derivatives highlighted the anticancer efficacy against human breast carcinoma cells. The tested compounds showed significant apoptotic induction and cell cycle arrest, emphasizing the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were screened for antimicrobial activity against various pathogens. Results indicated that certain azetidinone compounds could serve as effective agents against resistant bacterial strains, showcasing their potential in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in heterocyclic ring size, substituent groups, and biological relevance. Below is a comparative analysis based on available

Core Heterocycle Modifications

Key Observations :

- However, piperidine derivatives (e.g., ) often exhibit higher synthetic yields due to established protocols for six-membered heterocycles.

- Substituent Impact : The methylsulfonyl group in the target compound and its piperidine analog enhances polarity and hydrogen-bonding capacity, whereas the benzoyl group in increases lipophilicity, favoring membrane permeability.

Q & A

Q. What are the common synthetic routes for N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via amide coupling reactions. A typical approach involves:

Azetidine ring formation : Cyclization of precursor amines or sulfonamide derivatives under controlled conditions (e.g., using carbodiimide coupling agents).

Sulfonylation : Reaction of the azetidine intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).

Substitution : Introducing the 3-chloro-4-methoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

Reference: Similar protocols for hybrid amide synthesis are described in (amide coupling) and (controlled copolymerization design) .

Q. Which spectroscopic techniques are employed for structural characterization?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the presence of methoxy (–OCH₃), sulfonyl (–SO₂CH₃), and azetidine ring protons. For example, the methylsulfonyl group typically resonates at δ ~3.0–3.5 ppm in 1H NMR.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- UV-Vis Spectroscopy : To detect conjugation in the aromatic system (e.g., absorbance near 270–300 nm).

Reference: details NMR and mass spectral characterization for analogous amides .

Q. How can researchers confirm the purity of the compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients; purity >95% is standard for research-grade material.

- Melting Point Analysis : Sharp melting points (±2°C) indicate homogeneity.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages.

Reference: While not explicitly stated in the evidence, these are standard practices inferred from synthesis protocols in and .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos) for coupling steps; highlights catalyst selection in copolymerization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Example Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂, DMF | 72 | 98 |

| PdCl₂, THF | 65 | 95 |

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. mass spec)?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, azetidine ring protons may overlap with aromatic signals, requiring HSQC for carbon-proton correlation.

- X-ray Crystallography : Definitive structural confirmation if crystals are obtainable.

- Isotopic Labeling : Introduce 13C/15N labels to trace specific groups in mass spec.

Reference: uses multi-spectral validation for hybrid molecules .

Q. What in silico methods predict the compound’s biological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, GPCRs).

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs.

- ADMET Prediction : Tools like SwissADME assess permeability, toxicity, and metabolic stability.

Reference: and highlight computational approaches for related sulfonamides .

Q. What mechanisms underlie its potential antimicrobial activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450.

- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes.

- Resistance Profiling : Compare MIC values against wild-type vs. efflux-pump-deficient strains.

Reference: discusses antimicrobial applications of sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.